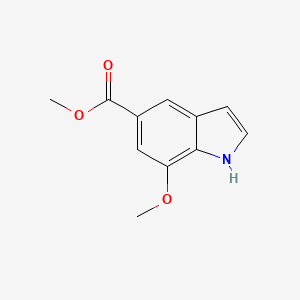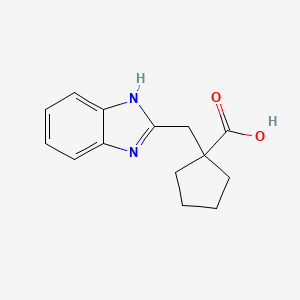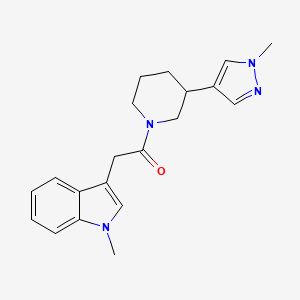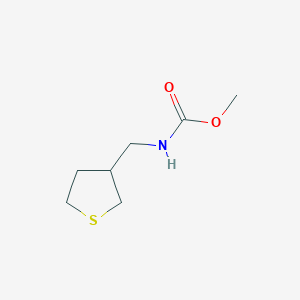
Methyl 7-Methoxyindole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 7-Methoxyindole-5-carboxylate” is a chemical compound with the CAS Number: 180624-24-2. Its molecular weight is 205.21 and its IUPAC name is methyl 7-methoxy-1H-indole-5-carboxylate . It is a white to yellow solid .
Molecular Structure Analysis
The InChI code for “Methyl 7-Methoxyindole-5-carboxylate” is 1S/C11H11NO3/c1-14-9-6-8 (11 (13)15-2)5-7-3-4-12-10 (7)9/h3-6,12H,1-2H3 . This code provides a unique representation of the molecule’s structure.Aplicaciones Científicas De Investigación
Spectroscopic Profiling and Computational Studies
Methyl 5-methoxy-1H-indole-2-carboxylate (MMIC) has been characterized using various spectroscopic techniques (FT-IR, FT-Raman, UV, 1H, and 13C NMR) to explore its electronic nature and vibration modes. Computational studies, including HOMO-LUMO energy distribution, natural bond orbital (NBO) analysis, and non-linear optical (NLO) properties, have also been investigated to understand the molecule's reactivity and potential applications in materials science M. S. Almutairi, et al., 2017.
Photocleavage of 1-Acyl-7-nitroindolines
Research on the photocleavage of 1-acyl-7-nitroindolines has highlighted the impact of aromatic substituents, such as methoxy groups, on photolysis efficiency. These studies are essential for developing photolabile precursors for carboxylic acids, especially in the context of neuroactive amino acids G. Papageorgiou, J. Corrie, 2000.
Chlorination Reactions
Chlorination of 5-methoxyindole derivatives, including reactions with N,N-dichlorourethane (DCU), has been explored to understand the role of water in substitution reactions. This research has led to the synthesis of novel chlorinated isatins and oxindoles, contributing to the field of organic synthesis and potential pharmacologically active compounds R. Bass, 1971.
Synthesis of Anti-hepatitis B Virus Activities
A series of ethyl 5-hydroxyindole-3-carboxylates has been synthesized and evaluated for their anti-hepatitis B virus (HBV) activities. Among them, specific compounds have shown significant anti-HBV activity, highlighting the potential of indole derivatives in antiviral drug development Chunshen Zhao, et al., 2006.
Radiolabeling and Biodistribution Studies
Methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate has been developed as a potential neuroprotective drug, with studies focusing on its radiolabeling and biodistribution. Such research is crucial for understanding the drug's pharmacokinetics and its ability to cross the blood-brain barrier Meixiang Yu, et al., 2003.
Safety And Hazards
Propiedades
IUPAC Name |
methyl 7-methoxy-1H-indole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-9-6-8(11(13)15-2)5-7-3-4-12-10(7)9/h3-6,12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHFMFQDMLBLID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)C(=O)OC)C=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-Methoxyindole-5-carboxylate | |
CAS RN |
180624-24-2 |
Source


|
| Record name | Methyl 7-Methoxyindole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{5-[(Z)-2-(4-{[(2-ethoxyphenyl)amino]sulfonyl}phenyl)vinyl]-3-methylisoxazol-4-yl}acetamide](/img/structure/B2662809.png)
![2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2662811.png)

![1-(3-(dimethylamino)propyl)-2-methyl-1H-benzo[d]imidazol-5-amine trihydrochloride](/img/structure/B2662814.png)
![8,8-Difluorobicyclo[5.1.0]octane-4-carboxylic acid](/img/structure/B2662815.png)
![(2R)-2-[3-(Methoxymethyl)phenyl]propanoic acid](/img/structure/B2662820.png)
![[(4-Amino-2-bromo-5-chlorophenyl)sulfanyl]formonitrile](/img/structure/B2662823.png)


![N-(furan-2-ylmethyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2662826.png)
![5-((4-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2662828.png)
![1-(2,3-dichlorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2662829.png)
![[5-[(E)-2-cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate](/img/structure/B2662830.png)
![3,4,4a,5,6,7,8,8a-Octahydro-2H-thiopyrano[3,2-c]pyridine 1,1-dioxide;hydrochloride](/img/structure/B2662831.png)